1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole
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Overview
Description
1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole is a heterocyclic compound with a unique structure that combines elements of both pyran and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole typically involves the reaction between pyran and imidazole derivatives. One common method is the cyclization of appropriate precursors under controlled conditions. The specific synthetic route can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazole compounds .
Scientific Research Applications
1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: A simpler imidazole compound with a wide range of applications.
1-methyl-1H-imidazole: Similar in structure but lacks the pyran ring.
1,4,6,7-tetrahydropyrano[3,4-d]imidazole: Lacks the methyl group at the 1-position.
Uniqueness
1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole is unique due to its combined pyran and imidazole structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
1-methyl-6,7-dihydro-4H-pyrano[3,4-d]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9-5-8-6-4-10-3-2-7(6)9/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXXCPZCMNKBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172599-51-6 |
Source
|
Record name | 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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